![molecular formula C13H13NO4 B2584366 (2Z)-3-[N-(4-acetylphenyl)carbamoyl]but-2-enoic acid CAS No. 890592-79-7](/img/structure/B2584366.png)
(2Z)-3-[N-(4-acetylphenyl)carbamoyl]but-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2Z)-3-[N-(4-acetylphenyl)carbamoyl]but-2-enoic acid” is a chemical compound with the linear formula C12H11NO4 . It is also known as N-(4-ACETYLPHENYL) MALEANILIC ACID .
Chemical Reactions Analysis
Carbamoyl chlorides, which are structurally similar to “this compound”, can participate in a diverse range of transition metal-catalyzed transformations including radical initiated reactions and cross-coupling .Wissenschaftliche Forschungsanwendungen
(2Z)-3-[N-(4-acetylphenyl)carbamoyl]but-2-enoic acid has been used in various scientific research applications. One of the most notable applications is its use as a tool to study the role of cysteine proteases in cell death. This compound has been shown to selectively inhibit the activity of cysteine proteases, which are enzymes involved in programmed cell death. This inhibition has been used to study the role of cysteine proteases in apoptosis and necrosis.
Wirkmechanismus
The mechanism of action of (2Z)-3-[N-(4-acetylphenyl)carbamoyl]but-2-enoic acid involves the inhibition of cysteine proteases through the formation of a covalent bond between the carbonyl group of this compound and the thiol group of the cysteine residue in the active site of the enzyme. This covalent bond blocks the activity of the enzyme, leading to the inhibition of cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on cysteine proteases, which are involved in various physiological processes, including apoptosis, necrosis, and inflammation. The inhibition of cysteine proteases by this compound has been shown to prevent cell death and reduce inflammation in various in vitro and in vivo models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2Z)-3-[N-(4-acetylphenyl)carbamoyl]but-2-enoic acid in lab experiments is its selectivity for cysteine proteases. This selectivity allows for the specific inhibition of these enzymes, which can provide insight into their role in various physiological processes. However, one of the limitations of using this compound is its potential off-target effects, which can lead to unintended consequences.
Zukünftige Richtungen
There are several future directions for the use of (2Z)-3-[N-(4-acetylphenyl)carbamoyl]but-2-enoic acid in scientific research. One potential application is its use as a therapeutic agent for the treatment of diseases involving cysteine proteases, such as cancer and neurodegenerative diseases. Another direction is the development of more selective and potent inhibitors of cysteine proteases, which can provide greater insight into their role in various physiological processes. Additionally, the use of this compound in combination with other inhibitors or drugs may lead to synergistic effects that can enhance its therapeutic potential.
Synthesemethoden
The synthesis of (2Z)-3-[N-(4-acetylphenyl)carbamoyl]but-2-enoic acid involves the reaction of 4-acetylphenyl isocyanate with crotonic acid in the presence of a catalyst. The resulting product is purified through recrystallization to obtain this compound in its pure form. This method has been optimized to yield high purity and yield of this compound.
Safety and Hazards
Eigenschaften
IUPAC Name |
(Z)-4-(4-acetylanilino)-3-methyl-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-8(7-12(16)17)13(18)14-11-5-3-10(4-6-11)9(2)15/h3-7H,1-2H3,(H,14,18)(H,16,17)/b8-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXNNLSOMIGIJN-FPLPWBNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C(=O)NC1=CC=C(C=C1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)O)/C(=O)NC1=CC=C(C=C1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

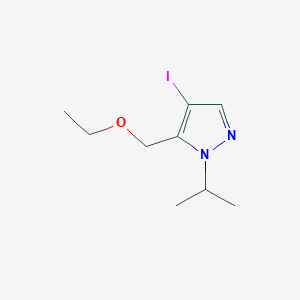
![Tert-butyl N-[2-[1-[4-(prop-2-enoylamino)benzoyl]piperidin-2-yl]ethyl]carbamate](/img/structure/B2584285.png)
![N-(2-methoxyphenethyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2584286.png)
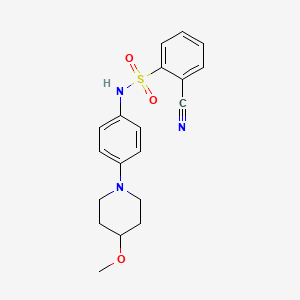

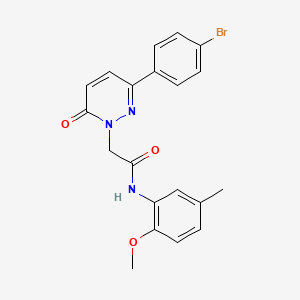
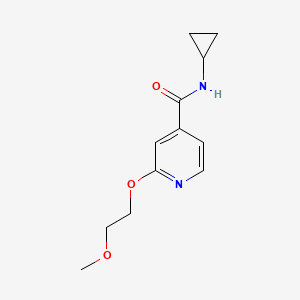
![(E)-2-(benzo[d]thiazol-2-yl)-3-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)acrylonitrile](/img/structure/B2584294.png)
![N-[(3,4-dichlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide](/img/no-structure.png)
![6',6',8'-Trimethyl-5',6'-dihydrospiro[cycloheptane-1,4'-pyrrolo[3,2,1-ij]quinoline]-1',2'-dione](/img/structure/B2584297.png)
![4-[2-amino-1-(piperidin-1-yl)ethyl]-N,N-dimethylaniline](/img/structure/B2584303.png)
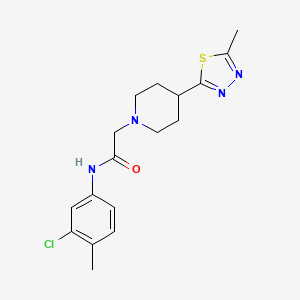
![4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide](/img/structure/B2584305.png)
